molecular formula C11H10N2O3 B1522107 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid CAS No. 1197911-98-0

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No.: B1522107
CAS No.: 1197911-98-0
M. Wt: 218.21 g/mol
InChI Key: MIMARCAQTONORI-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a benzoic acid moiety attached to an imidazole ring, which is substituted at the 5-position with a methyl group and a keto group at the 2-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.

  • Substitution at the 5-Position:

  • Introduction of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a reaction with benzoyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at different positions on the imidazole ring, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amine derivatives of the compound.

  • Substitution Products: Various substituted imidazoles.

Scientific Research Applications

3-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is compared with other similar compounds, such as:

  • Imidazole: A simpler imidazole derivative without the benzoic acid moiety.

  • Benzimidazole: A compound with a similar structure but lacking the keto group at the 2-position.

  • Indole: A different heterocyclic compound with a two-ring structure.

Uniqueness: The presence of the benzoic acid moiety and the specific substitution pattern on the imidazole ring make this compound unique compared to other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methyl-2-oxo-1H-imidazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-6-12-11(16)13(7)9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMARCAQTONORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Reactant of Route 3
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Reactant of Route 4
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

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